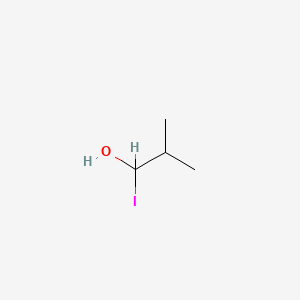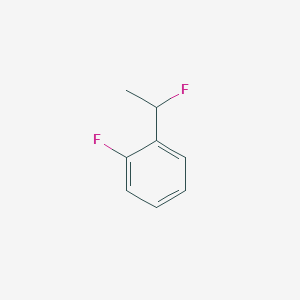![molecular formula C12H12P2S4 B14372477 (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] CAS No. 89982-94-5](/img/structure/B14372477.png)
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 1,3-dithiolan-2-ylidene groups, each of which is further bonded to a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] typically involves the reaction of 1,2-dibromo-benzene with 1,3-dithiolan-2-thione in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with a phosphane reagent to yield the final product.
Industrial Production Methods
While specific industrial production methods for (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan-2-ylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting metal-dependent enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] exerts its effects involves its ability to coordinate with metal ions. The dithiolan-2-ylidene groups can form stable complexes with transition metals, which can alter the reactivity and properties of the metal center. This coordination ability is crucial for its applications in catalysis, enzyme inhibition, and material synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene (DPPB): Another ligand with a similar structure but different electronic properties.
1,2-Bis(diphenylphosphino)propane (DPPP): Known for its flexibility and ability to form stable complexes.
Uniqueness
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is unique due to the presence of the dithiolan-2-ylidene groups, which provide additional coordination sites and reactivity compared to other similar ligands. This makes it particularly useful in applications requiring strong and versatile metal coordination.
Properties
CAS No. |
89982-94-5 |
|---|---|
Molecular Formula |
C12H12P2S4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,3-dithiolan-2-ylidene-[2-(1,3-dithiolan-2-ylidenephosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C12H12P2S4/c1-2-4-10(14-12-17-7-8-18-12)9(3-1)13-11-15-5-6-16-11/h1-4H,5-8H2 |
InChI Key |
DXQSSJLZLPRWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=PC2=CC=CC=C2P=C3SCCS3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


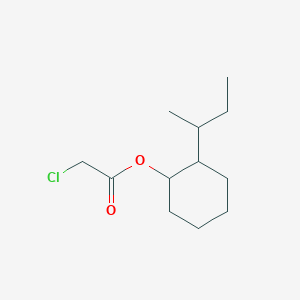
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
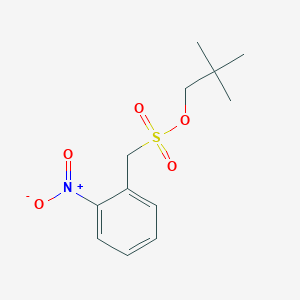
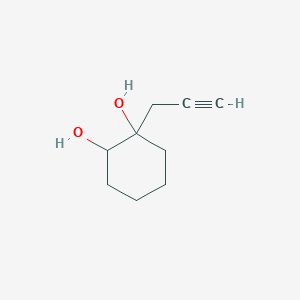
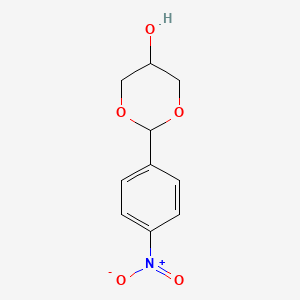

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
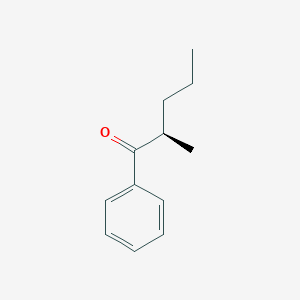
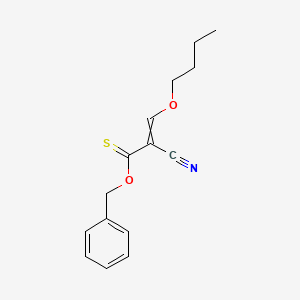
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
